molecular formula C19H28N4O3 B4562016 N~1~'-(2-methoxyphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide

N~1~'-(2-methoxyphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide

Cat. No.: B4562016
M. Wt: 360.5 g/mol
InChI Key: CQSZNSLKHOLZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~'-(2-methoxyphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide is a useful research compound. Its molecular formula is C19H28N4O3 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.21614077 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Clinical Use

Metoclopramide, chemically related to "N1'-(2-methoxyphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide", is a compound used in various medical applications due to its effect on gastrointestinal motility. It assists in radiological identification of lesions, facilitates duodenal intubation and small intestine biopsy, and eases emergency endoscopy in upper gastrointestinal hemorrhage. Metoclopramide is known to reduce post-operative vomiting, radiation sickness, and some types of drug-induced vomiting. It promotes gastric emptying prior to anesthesia but has unproven effects in healing gastric ulcers and preventing relapse of duodenal ulcers. Its pharmacodynamic studies reveal improved tone and peristalsis of the stomach, accelerated gastric emptying, enhanced pyloric activity, and increased peristalsis of the duodenum. Metoclopramide's action on motility is significant, though it does not affect gastric secretion. Its influence extends to the absorption of other drugs, making it a valuable agent in therapeutic trials for controlling nausea and vomiting in various conditions, including Parkinsonian patients receiving levodopa and in preventing vomiting due to pethidine or morphine. The compound's efficacy and safety, even during pregnancy, underline its clinical utility in specific gastro-intestinal and emetic disorders (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Environmental and Toxicological Concerns

Despite the pharmacological benefits, compounds like metoclopramide, when related structurally to "N1'-(2-methoxyphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide", raise environmental and toxicological concerns. Methoxychlor, as an example, is a pesticide with estrogenic activity, highlighting the broader implications of such compounds on human health and the environment. The transformation of these chemicals in the environment, their potential bioaccumulation, and their effects on reproductive health and development underscore the need for careful consideration in their usage and the exploration of their effects beyond clinical applications. Understanding the metabolic pathways, the toxicity profiles, and the environmental impact of these compounds is crucial for mitigating potential risks associated with their widespread use (Cummings, 1997).

Properties

IUPAC Name

1-N-(2-methoxyphenyl)-4-piperidin-1-ylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-26-16-8-4-3-7-15(16)21-18(25)22-13-9-19(10-14-22,17(20)24)23-11-5-2-6-12-23/h3-4,7-8H,2,5-6,9-14H2,1H3,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSZNSLKHOLZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~'-(2-methoxyphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide
Reactant of Route 2
Reactant of Route 2
N~1~'-(2-methoxyphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide
Reactant of Route 3
Reactant of Route 3
N~1~'-(2-methoxyphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide
Reactant of Route 4
N~1~'-(2-methoxyphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide
Reactant of Route 5
Reactant of Route 5
N~1~'-(2-methoxyphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide
Reactant of Route 6
Reactant of Route 6
N~1~'-(2-methoxyphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.